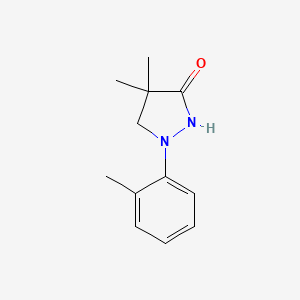

4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one

Description

4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one is a pyrazolidin-3-one derivative characterized by a five-membered heterocyclic core with two methyl groups at the 4-position and a 2-methylphenyl substituent at the 1-position.

Properties

CAS No. |

13047-09-1 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4,4-dimethyl-1-(2-methylphenyl)pyrazolidin-3-one |

InChI |

InChI=1S/C12H16N2O/c1-9-6-4-5-7-10(9)14-8-12(2,3)11(15)13-14/h4-7H,8H2,1-3H3,(H,13,15) |

InChI Key |

ATMWIFZMMKMFRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CC(C(=O)N2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of 2-methylphenylhydrazine with 4,4-dimethyl-3-oxobutanoic acid under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

Reduction: Reduction reactions can yield different pyrazolidine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as bromine for bromination and nitric acid for nitration are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidinones and pyrazolidines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds

4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one serves as a precursor for synthesizing more complex heterocyclic compounds. Its structural framework allows for modifications that can lead to various derivatives with enhanced properties or functionalities.

Reactivity and Mechanism

The compound exhibits reactivity that is harnessed in organic synthesis. It can participate in various chemical reactions such as condensation and cyclization, which are crucial for developing novel compounds with potential industrial applications.

Biological Applications

Antimicrobial Properties

Research has indicated that derivatives of this compound demonstrate significant antimicrobial activity. For instance, studies have shown that certain pyrazolidine derivatives exhibit antibacterial effects comparable to established antibiotics against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It may inhibit specific enzymes involved in cell proliferation, thus offering a pathway for developing new cancer therapies. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including leukemia and melanoma .

Medical Applications

Pharmaceutical Development

this compound is being explored in the pharmaceutical industry for its potential use in treating conditions like diabetes and obesity. It acts by inhibiting phosphotyrosine phosphatases, which play a role in insulin signaling pathways . This mechanism suggests its utility in developing drugs aimed at improving metabolic disorders.

Platelet Aggregation Inhibition

The compound has also been studied for its effects on platelet aggregation. Certain derivatives are being evaluated as potential treatments for cardiovascular diseases by acting as antagonists to platelet activation factors .

Industrial Applications

Functional Materials Synthesis

In industrial settings, this compound is utilized in synthesizing functional materials and intermediates. Its unique chemical properties make it suitable for creating polymers and other materials used in various applications ranging from coatings to pharmaceuticals.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Precursor for heterocyclic compounds | Enables synthesis of complex molecules |

| Biology | Antimicrobial activity | Effective against several bacterial strains |

| Anticancer properties | Cytotoxic effects on cancer cell lines | |

| Medicine | Diabetes treatment | Inhibits phosphotyrosine phosphatases |

| Cardiovascular treatment | Potential platelet aggregation inhibitor | |

| Industry | Functional materials synthesis | Used in creating polymers and industrial intermediates |

Case Studies

- Antimicrobial Activity Study : A study published in 2017 demonstrated that specific pyrazolidine derivatives exhibited antibacterial activity comparable to commercial antibiotics like linezolid and cefaclor against various bacterial strains .

- Cytotoxicity Evaluation : Research conducted on human leukemia cell lines indicated that certain modifications of the pyrazolidine structure led to increased cytotoxicity, with some derivatives achieving IC50 values lower than 10 µM .

- Pharmaceutical Research : Investigations into the role of this compound in diabetes treatment revealed its potential to improve insulin sensitivity through enzyme inhibition, highlighting its therapeutic promise .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazolidin-3-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one with similar compounds, emphasizing structure-activity relationships (SAR).

Table 1: Substituent Effects on Pyrazolidin-3-one Derivatives

Key Observations:

Position 1 Substituents :

- The 2-methylphenyl group in the target compound provides steric bulk and moderate electron-donating effects compared to 3-nitrophenyl (Nexinhib20, ), which is electron-withdrawing. This difference may alter binding affinity to enzymatic targets or receptors .

- 4-Isopropylphenyl (Compound I, ) enhances anti-inflammatory activity via hydrophobic interactions, suggesting that substituent size at position 1 critically modulates biological function .

Position 4 Substituents :

- The 4,4-dimethyl groups in the target compound increase lipophilicity compared to benzimidazole () or branched alkyl chains (Compound A, ). While Compound A’s alkyl chains rendered it inactive against Gram-negative bacteria, the target’s combination of methyl groups and aryl at position 1 may retain activity against Gram-positive strains .

Antimicrobial Activity: Benzimidazole-substituted analogs () showed moderate to strong antimicrobial effects, with 4g (4-chlorophenyl derivative) exhibiting notable antifungal activity.

Anti-inflammatory Potential: Compound I () demonstrated CCK receptor antagonism, attributed to its 4-methoxyphenyl group’s electron-donating properties. The target’s 2-methylphenyl substituent may offer comparable hydrophobic interactions but with reduced steric hindrance, warranting further pharmacological evaluation .

Pharmacokinetic Considerations

Pyrazolidinedione scaffolds () showed poor in vivo efficacy despite in vitro Gram-positive activity. The target’s 3-one core and methyl groups may improve metabolic stability compared to diones, though its lipophilicity could affect bioavailability. Comparative studies with Compound I () would clarify these trade-offs.

Biological Activity

4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one is a member of the pyrazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory and analgesic applications. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative data with related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolidinone core with two methyl groups at the 4-position and a 2-methylphenyl substituent at the 1-position. Its molecular formula is C12H16N2O.

Research indicates that compounds within the pyrazolidinone class, including this compound, exert their biological effects through several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Pyrazolidinones are known to inhibit COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition leads to reduced inflammation and pain perception.

- Antioxidant Activity : These compounds also exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.

- Interaction with Neurotransmitter Systems : Some studies suggest that pyrazolidinones may influence neurotransmitter levels, thereby affecting pain pathways in the central nervous system.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. Below is a summary of its key activities:

| Activity | Description |

|---|---|

| Anti-inflammatory | Demonstrated significant reduction in inflammation in animal models. |

| Analgesic | Effective in reducing pain responses comparable to standard analgesics. |

| Antioxidant | Exhibits scavenging activity against free radicals. |

| Antimicrobial | Some derivatives show activity against bacterial strains. |

Case Studies and Research Findings

-

Anti-inflammatory Studies :

A study conducted on animal models showed that this compound significantly reduced paw edema induced by carrageenan injection. The observed effect was comparable to that of indomethacin, a well-known anti-inflammatory drug . -

Analgesic Activity :

In a formalin test assessing pain response in rats, administration of this compound resulted in a marked decrease in both phases of pain response (acute and inflammatory). The analgesic effect was attributed to its ability to inhibit COX activity . -

Antioxidant Properties :

Research highlighted its potential as an antioxidant, where it demonstrated significant DPPH radical scavenging activity. This suggests that it could be beneficial in conditions associated with oxidative stress .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with other pyrazolidinones:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 4-Methyl-1-phenylpyrazolidin-3-one | C10H12N2O | Analgesic properties |

| 4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one | C11H14N2O2 | Enhanced bioactivity |

| 4,4-Dimethyl-1-(4-methylphenyl)pyrazolidin-3-one | C14H18N2O | Stronger anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.